TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-9-5-7-11(8-6-9)15(12,13)14-10-3-2-4-10/h5-8,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXWCEWUIUOMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504632 | |
| Record name | Cyclobutyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10437-85-1 | |
| Record name | Cyclobutyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Preparative Approaches for Toluene 4 Sulfonic Acid Cyclobutyl Ester and Analogues
Optimized Synthesis from Cyclobutanol (B46151) Precursors
The most direct and common method for the preparation of cyclobutyl tosylate involves the reaction of cyclobutanol with a tosylating agent, typically p-toluenesulfonyl chloride (TsCl), in the presence of a base.
Stereocontrolled Approaches in Cyclobutyl Tosylate Synthesis
Achieving stereocontrol in the synthesis of cyclobutyl tosylates is crucial when the cyclobutane (B1203170) ring is substituted, as the stereochemistry of the resulting tosylate will dictate the stereochemical outcome of subsequent nucleophilic substitution reactions. The synthesis of chiral, non-racemic cyclobutyl tosylates generally begins with an enantiomerically enriched cyclobutanol precursor.
The tosylation of a chiral alcohol is a well-established method that typically proceeds with retention of configuration at the stereogenic center. This is because the carbon-oxygen bond of the alcohol is not broken during the reaction. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of p-toluenesulfonyl chloride, followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or triethylamine, is used to neutralize the hydrochloric acid that is formed.
For instance, the stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives has been achieved starting from chiral cyclobutyl dehydro amino acids, which were themselves synthesized from (−)-α-pinene or (−)-verbenone. doi.org While this example leads to a different final product, the initial steps involve the manipulation of a chiral cyclobutane core, and the principles of stereocontrol would similarly apply to the synthesis of a chiral cyclobutyl tosylate from a corresponding chiral cyclobutanol. The key is the availability of enantiomerically pure cyclobutanol derivatives, which can be prepared through various asymmetric syntheses or resolutions.
High-Yielding Protocols for Cyclobutyl Tosylate Preparation
A standard and high-yielding laboratory procedure for the synthesis of cyclobutyl tosylate from cyclobutanol has been well-documented. orgsyn.org In a typical protocol, cyclobutanol is dissolved in pyridine, which acts as both the solvent and the base. The solution is cooled, and p-toluenesulfonyl chloride is added portion-wise. The reaction mixture is stirred for an extended period to ensure complete conversion. The workup involves quenching the reaction with acid and extracting the product with an organic solvent. This method has been reported to produce cyclobutyl tosylate in a high yield of 92%. orgsyn.org
| Reactant | Reagent | Solvent | Yield | Reference |
| Cyclobutanol | p-Toluenesulfonyl chloride | Pyridine | 92% | orgsyn.org |
Indirect Synthetic Pathways to Cyclobutyl Tosylate Functionalities
Besides the direct tosylation of cyclobutanol, cyclobutyl tosylate functionalities can be introduced through indirect routes, starting from other cyclobutane derivatives or precursors that can be converted to the desired tosylate.
Routes via Cyclobutene (B1205218) and Enol Triflates
Cyclobutene can serve as a precursor to cyclobutanol, which can then be tosylated. One common method to convert an alkene to an alcohol is through hydroboration-oxidation. The reaction of cyclobutene with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex or 9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, yields cyclobutanol. This reaction is regioselective, with the boron adding to the less substituted carbon, and stereospecific, with syn-addition of the hydroborating agent. The resulting cyclobutanol can then be converted to cyclobutyl tosylate as described previously.
While less common for the synthesis of simple cyclobutyl tosylate, enol triflates of cyclobutanone (B123998) can be envisioned as precursors. Enol triflates are versatile intermediates that can undergo various coupling reactions. A potential, albeit multi-step, route could involve the conversion of the enol triflate to a cyclobutenyl derivative, followed by hydration and tosylation. However, more direct methods are generally preferred for the synthesis of the parent cyclobutyl tosylate.
Synthesis from other Cyclobutyl Derivatives
Cyclobutyl tosylate can also be synthesized from other functionalized cyclobutanes. For example, cyclobutylamine (B51885) can be converted to cyclobutanol, which can then be tosylated. The deamination of cyclobutylamine with nitrous acid is known to produce a mixture of alcohols, including cyclobutanol, through carbocation intermediates. orgsyn.org However, this method often leads to rearranged products and is therefore not ideal for a clean synthesis of cyclobutyl tosylate.
A more controlled approach would be the conversion of other cyclobutyl derivatives, such as cyclobutyl halides (e.g., cyclobutyl bromide or chloride), to cyclobutanol via nucleophilic substitution with a hydroxide (B78521) source, followed by tosylation. The synthesis of cyclobutyl halides from cyclobutanecarboxylic acid has been described, providing a potential entry point to cyclobutyl tosylate from this starting material.
Green Chemistry Principles in Cyclobutyl Tosylate Synthesis
The application of green chemistry principles to the synthesis of cyclobutyl tosylate aims to reduce the environmental impact of the process. This can be achieved by using less hazardous solvents, employing catalytic methods, and minimizing waste.
The traditional synthesis of cyclobutyl tosylate often uses pyridine as a solvent and base. orgsyn.org Pyridine is a volatile and toxic organic compound, and its use in large quantities is undesirable from a green chemistry perspective. Recent research has focused on developing more environmentally friendly tosylation methods.
One approach is the use of water as a solvent. An efficient method for the tosylation of primary alcohols in water has been developed, using potassium hydroxide as the base and a catalytic amount of a tertiary amine. rsc.orgresearchgate.net This method avoids the use of hazardous organic solvents and represents a greener alternative to the traditional procedure.
Another green strategy involves the use of eco-friendly solvent systems like NaOH-urea in the presence of surfactants for the tosylation of more complex alcohols like starch and cellulose. rsc.orgresearchgate.netrsc.org These systems offer a less toxic and more sustainable alternative to conventional organic solvents.
Catalytic approaches to tosylation also align with the principles of green chemistry. The use of a catalyst can reduce the amount of reagents required and can lead to milder reaction conditions. For example, ZrCl4 has been reported as an efficient catalyst for the selective tosylation of alcohols with p-toluenesulfonic acid, avoiding the use of the more reactive and moisture-sensitive p-toluenesulfonyl chloride. mdma.ch While not specifically demonstrated for cyclobutanol, this catalytic method could potentially be adapted for the synthesis of cyclobutyl tosylate.
The development of catalyst-free tosylation methods in water, sometimes assisted by microwave irradiation, further contributes to greener synthetic protocols by minimizing the use of auxiliary substances and reducing energy consumption. researchgate.net
| Green Chemistry Approach | Key Features | Potential Application to Cyclobutyl Tosylate Synthesis |
| Water as a solvent | Avoids hazardous organic solvents. | Tosylation of cyclobutanol in an aqueous medium with a base and a phase-transfer catalyst. |
| Eco-friendly solvent systems | Use of non-toxic, biodegradable solvents like NaOH-urea. | Potentially applicable, though may require optimization for a small molecule like cyclobutanol. |
| Catalytic tosylation | Reduces reagent usage and allows for milder conditions. | Use of catalysts like ZrCl4 with p-toluenesulfonic acid for the tosylation of cyclobutanol. |
| Catalyst-free tosylation in water | Minimizes waste by avoiding both organic solvents and catalysts. | Microwave-assisted, on-water tosylation of cyclobutanol. |
Mechanistic Investigations of Toluene 4 Sulfonic Acid Cyclobutyl Ester Reactions
Solvolysis Reactions and Kinetics
The solvolysis of Toluene-4-sulfonic acid cyclobutyl ester involves the reaction of the ester with a solvent, which also acts as the nucleophile. These reactions are characterized by the departure of the tosylate leaving group and the subsequent or simultaneous attack by a solvent molecule.
For instance, the solvolysis of cyclobutyl β-naphthalenesulfonate has been studied in various solvents. The rates of solvolysis are sensitive to the solvent composition, indicating a mechanism with significant charge separation in the transition state. The table below presents the specific rates of solvolysis for cyclobutyl β-naphthalenesulfonate in different solvent systems.
| Solvent | Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) |
| Acetic Acid | 75.0 | 1.35 |
| Formic Acid | 25.0 | 24.7 |
| Ethanol (100%) | 75.0 | 0.28 |
| 80% Ethanol | 75.0 | 1.83 |
| 50% Ethanol | 75.0 | 11.2 |
| 2,2,2-Trifluoroethanol | 25.0 | 1.78 |
Data for cyclobutyl β-naphthalenesulfonate.
The effect of the solvent on the rate of solvolysis can be quantitatively assessed using the Grunwald-Winstein equation. This equation relates the logarithm of the rate constant of a solvolysis reaction to the ionizing power (Y) and the nucleophilicity (N) of the solvent. The extended Grunwald-Winstein equation is given by:
log(k/k₀) = mY + lN
where 'm' is the sensitivity of the substrate to the solvent ionizing power and 'l' is its sensitivity to solvent nucleophilicity.
For the solvolysis of cyclobutyl bromide, a close analog of cyclobutyl tosylate, the application of the extended Grunwald-Winstein equation yields an 'm' value of 0.94 and an 'l' value of 0.53. nih.govresearchgate.net This high 'm' value is indicative of a transition state with significant carbocationic character, suggesting a mechanism closer to the SN1 end of the spectrum. nih.govresearchgate.net The 'l' value suggests a moderate degree of nucleophilic participation by the solvent in the rate-determining step. nih.govresearchgate.net
| Substrate | m value | l value |
| Cyclobutyl Bromide | 0.94 | 0.53 |
Grunwald-Winstein parameters for a related cyclobutyl system. nih.govresearchgate.net
Secondary kinetic isotope effects (KIEs) are a powerful tool for probing the structure of the transition state. In the solvolysis of cyclobutyl methanesulfonates, the α-deuterium KIE (kH/kD) is found to be reduced, while an inverse β-deuterium KIE and a large normal γ-deuterium KIE are observed.
These results are consistent with a strong 1,3-interaction in the transition state, suggesting a concerted process where the departure of the leaving group is assisted by the participation of the C1-C3 bond. This leads to a non-classical, bridged carbocation intermediate.
| Position of Deuterium | Isotope Effect (kH/kD) | Interpretation |
| α | Reduced | Less sp² character at the reaction center |
| β | Inverse | Increased steric hindrance in the transition state |
| γ | Large, normal | Significant 1,3-interaction |
Secondary isotope effects in the solvolysis of cyclobutyl methanesulfonates.
The stereochemical outcome of solvolysis reactions provides further evidence for the nature of the intermediates involved. For secondary systems like cyclobutyl tosylate, SN2 reactions proceed with complete inversion of configuration. libretexts.orgfiveable.me In contrast, SN1 reactions, which proceed through a planar carbocation intermediate, would be expected to yield a racemic mixture of products. youtube.com
However, in the case of cyclobutyl systems, the involvement of non-classical, bridged carbocations can lead to high stereoselectivity, often with retention of configuration. The attack of the nucleophile occurs from the same side as the departing leaving group due to the shielding of the opposite face by the bridging interaction. The exact stereochemical outcome can be influenced by the solvent and the specific substrate.
Nucleophilic Substitution Reactions (SN1 and SN2)
This compound, being a secondary tosylate, can undergo nucleophilic substitution through both SN1 and SN2 pathways. The preferred mechanism is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
The mechanistic pathways for nucleophilic substitution in cyclobutyl systems are a subject of ongoing investigation. The high ring strain of the cyclobutane (B1203170) ring influences the stability of potential carbocation intermediates and the energetics of the transition states.
SN2 Pathway : This pathway involves a one-step, concerted mechanism where the nucleophile attacks the carbon center at the same time as the tosylate group departs. youtube.com This mechanism is favored by strong nucleophiles in polar aprotic solvents. The reaction proceeds with inversion of stereochemistry. libretexts.orgfiveable.me
SN1 Pathway : This pathway involves a two-step mechanism. The first and rate-determining step is the departure of the tosylate leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. This mechanism is favored in polar protic solvents with weak nucleophiles. Due to the instability of a simple secondary cyclobutyl cation, the SN1 reactions of cyclobutyl tosylate are thought to proceed through a non-classical, bridged carbocation, which can lead to rearranged products and specific stereochemical outcomes.
The competition between these pathways is a key feature of the reactivity of this compound.
Role of Neighboring Group Participation (NGP)
Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular participation can significantly increase reaction rates and influence stereochemistry. wikipedia.orgchemeurope.com In the context of this compound, the cyclobutane ring itself can participate in the stabilization of a carbocationic intermediate formed during solvolysis. chemeurope.com
A significant manifestation of NGP in cyclobutyl systems is observed in the reactions of γ-silyl substituted cyclobutyl tosylates. The presence of a silyl group at the γ-position to the leaving group can lead to a remarkable 1,3-elimination, yielding bicyclobutanes. rsc.orgnih.gov This process is particularly efficient when an electron-withdrawing group is present at the incipient cationic center, which enhances the neighboring-group participation of the γ-silyl group. nih.gov The solvolysis of a 3-(trimethylsilyl)cyclobutyl tosylate with a perfluoroalkyl group at the 1-position proceeds exclusively through ring closure to the bicyclobutane, demonstrating the powerful directing effect of the participating silyl group. rsc.org For this participation to be maximized, a "W-type" conformation, where the silyl group and the tosylate leaving group are in a cis relationship, is necessary. rsc.org
Studies have shown that cyclopropylcarbinyl cations can rearrange to 3-trimethylsilylcyclobutyl cations, which then undergo this γ-silyl elimination to generate bicyclobutanes in significant yields. rsc.orgd-nb.info
Table 1: Product Distribution in the Solvolysis of Substituted Sulfonate Derivatives of cis-1-Hydroxymethyl-2-trimethylsilylcyclopropane
| Substituent at C1 | Product Distribution (%) |
| CF₃ | 71% Bicyclobutane |
| CN | 47% Bicyclobutane |
Data sourced from a study on the rearrangement and subsequent γ-silyl elimination of cyclopropylcarbinyl systems. rsc.org
Interactions with Supernucleophiles and Low Valent Metal Catalysts
This compound, as an alkyl tosylate, can be activated by low-valent metal catalysts for cross-coupling reactions. Alkyl tosylates are generally less reactive than the corresponding halides in oxidative addition to low-valent metals due to the high-lying σ*(C–O) orbital. nih.gov However, the use of highly nucleophilic metal catalysts, sometimes referred to as supernucleophiles, can overcome this challenge.
Recent advancements have led to the development of catalytic systems, often employing nickel or palladium, that are capable of activating the C(sp³)–O bond of alkyl tosylates. acs.orgnih.govucmerced.edu For instance, a combination of nickel and nucleophilic cobalt catalysts has been successfully used for the C(sp³)–C(sp³) cross-coupling of alkyl tosylates with alkyl halides. acs.org Similarly, palladium-catalyzed cross-coupling reactions of homoallylic tosylates have been reported, which proceed via an Sₙ2-type stereoinvertive oxidative addition. ucmerced.eduorganic-chemistry.org
While specific examples detailing the use of this compound with supernucleophiles or low-valent metal catalysts are not extensively documented in the provided literature, the general reactivity patterns of alkyl tosylates suggest its potential as a substrate in such transformations. The strained nature of the cyclobutyl ring could influence the rate and outcome of the oxidative addition step.
Stereochemical Inversion and Retention in Sₙ2 Reactions
The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of its mechanism. Sₙ2 reactions are characterized by an inversion of configuration at the reaction center, a phenomenon known as Walden inversion. This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group.
The formation of this compound from the corresponding alcohol and tosyl chloride proceeds with retention of configuration, as the C-O bond of the alcohol is not broken during this step. masterorganicchemistry.com However, when this cyclobutyl tosylate subsequently undergoes an Sₙ2 reaction, the incoming nucleophile will attack the carbon bearing the tosylate group from the backside, leading to an inversion of its stereochemistry. researchgate.net
Elimination Reactions
Elimination reactions of this compound provide a route to cyclobutene (B1205218) and other unsaturated products. These reactions often compete with the substitution pathways discussed above.
Pathways and Regioselectivity of Alkene Formation
The elimination of a tosylate group from a cyclobutyl ring typically proceeds via an E2 mechanism, especially in the presence of a strong, non-nucleophilic base. The regioselectivity of this reaction, which determines the position of the newly formed double bond, is governed by Zaitsev's rule and Hofmann's rule. chemistrysteps.commasterorganicchemistry.comglasp.co Zaitsev's rule predicts the formation of the more substituted, and thus more stable, alkene as the major product. chemistrysteps.com Conversely, Hofmann's rule predicts the formation of the less substituted alkene, which can be favored when using a sterically bulky base or when the leaving group is large. masterorganicchemistry.comyoutube.com
In the case of a substituted cyclobutyl tosylate, the regiochemical outcome can be influenced by the stereochemical requirements of the E2 mechanism, which prefers an anti-periplanar arrangement of the proton to be abstracted and the leaving group. libretexts.org In a cyclic system like cyclobutane, the conformational constraints can dictate which β-protons are accessible for abstraction. If the proton required for the formation of the Zaitsev product is not in an anti-periplanar relationship with the tosylate group, the reaction may proceed through the abstraction of a different proton, leading to the Hofmann product. libretexts.org
Facile Generation of Alkenes and Dienes from Tosylates
A general and efficient one-pot method for the conversion of tosylates to alkenes involves treatment with sodium iodide (NaI) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This protocol avoids the need for the isolation of unstable iodide intermediates. The reaction is thought to proceed via an initial Sₙ2 reaction where the tosylate is displaced by iodide to form an in-situ alkyl iodide. The iodide is a better leaving group, and subsequent E2 elimination promoted by the non-nucleophilic base DBU leads to the formation of the alkene. While this method has been applied to a variety of tosylates, its specific application to this compound would be expected to yield cyclobutene.
γ-Silyl Elimination and Cyclopropanation Processes
A particularly interesting reaction pathway for appropriately substituted cyclobutyl tosylates is the γ-silyl elimination, which leads to the formation of bicyclobutanes, a class of highly strained molecules. rsc.orgnih.gov This reaction is a powerful example of neighboring group participation, where a γ-trimethylsilyl group facilitates the 1,3-elimination process. nih.gov
The mechanism involves the solvolysis of a cis-3-(trimethylsilyl)cyclobutyl tosylate derivative. The departure of the tosylate group is assisted by the γ-silyl group, leading to the formation of a stabilized carbocationic intermediate. beilstein-journals.orgnih.gov This intermediate then undergoes a rapid ring closure, with the elimination of the silyl group, to form the bicyclobutane ring system. rsc.orgd-nb.info The presence of an electron-withdrawing group on the carbon bearing the leaving group is crucial for the success of this reaction, as it enhances the demand for stabilization from the γ-silyl group. nih.govbeilstein-journals.org
This transformation can also be viewed as a form of cyclopropanation, where a new three-membered ring is formed within the bicyclic product. The starting material, a substituted cyclobutyl tosylate, is converted into a bicyclo[1.1.0]butane derivative.
Table 2: Reagents and Conditions for Selected Reactions of Tosylates
| Reaction Type | Reagents | Key Features |
| Alkene Formation | NaI, DBU | One-pot conversion of tosylates to alkenes. |
| γ-Silyl Elimination | Solvolysis of γ-silyl tosylates | Formation of bicyclobutanes via NGP. |
| Cross-Coupling | Ni/Co or Pd catalysts | C-C bond formation from alkyl tosylates. |
Computational and Theoretical Investigations of Toluene 4 Sulfonic Acid Cyclobutyl Ester Chemistry
Quantum Chemical Studies on Reaction Mechanisms and Energetics
Quantum chemical studies are fundamental to understanding the intricate details of chemical transformations. These methods solve approximations of the Schrödinger equation to provide information about the electronic structure of molecules, enabling the calculation of energies, geometries, and other properties of reactants, transition states, and products.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the reaction pathways of organic molecules. mdpi.comresearchgate.netnih.gov DFT calculations balance computational cost with accuracy, making it feasible to study complex systems. For reactions involving toluene-4-sulfonic acid cyclobutyl ester, DFT is instrumental in mapping out the potential energy surface of its transformations, such as solvolysis or substitution reactions.
Researchers utilize DFT to:
Identify Stationary Points: Locate the minimum energy structures of reactants, intermediates, and products, as well as the transition state structures that connect them.
Calculate Reaction Energetics: Determine the activation energies (energy barriers) and reaction enthalpies, which are crucial for understanding reaction rates and equilibria. researchgate.net For example, DFT can predict whether a reaction is likely to proceed via an SN1 or SN2 mechanism by comparing the energy barriers of the respective pathways.
Analyze Reaction Mechanisms: By examining the geometries of transition states and the flow of electron density, DFT can elucidate the step-by-step process of bond breaking and formation. pku.edu.cn In the case of this compound, this includes modeling the departure of the tosylate leaving group and the subsequent fate of the resulting cyclobutyl cation.
Studies on related systems have shown that DFT can effectively model cycloaddition reactions and the influence of substituents on reaction mechanisms, providing a framework for understanding the reactivity of the cyclobutyl ester derivative. mdpi.comchemrxiv.org
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally demanding than DFT, can provide highly accurate results for the energies and structures of molecules, particularly for transition states. e3s-conferences.orgrsc.org
The application of ab initio calculations in studying the reactions of this compound focuses on:
High-Accuracy Energy Profiles: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality energies for critical points on the potential energy surface. This is particularly important for accurately determining the height of reaction barriers, which dictates the reaction kinetics. rsc.orgresearchgate.net
Precise Transition State Geometries: Ab initio methods can precisely model the geometry of the transition state, revealing the extent of bond breaking and bond formation at the peak of the energy barrier. For the solvolysis of the cyclobutyl ester, this would involve characterizing the C-O bond length of the departing tosylate group and the geometry of the incipient carbocation.
Elucidation of Complex Mechanisms: In cases where multiple reaction pathways are possible, high-level ab initio calculations can help to distinguish between competing mechanisms by providing a more reliable energetic comparison. wayne.edu
The combination of DFT for exploratory studies and ab initio methods for refining the energetics of key transition states provides a comprehensive approach to understanding the reaction mechanisms of this compound. e3s-conferences.orgrsc.org
Modeling of Carbocationic Intermediates and Their Stability
The chemistry of this compound is dominated by the formation of a cyclobutyl carbocation intermediate upon departure of the tosylate leaving group. Understanding the structure, stability, and conformational dynamics of this cation is key to predicting the reaction's outcome.
The cyclobutyl cation is not a simple planar ring. Computational studies have shown that it adopts a puckered or bent conformation to relieve ring strain. The positive charge is not localized on a single carbon atom but is delocalized through the ring structure. Computational modeling allows for a detailed exploration of the potential energy surface of the cyclobutyl cation, revealing its preferred conformations and the energy barriers between them.
Key findings from computational analyses include:
Puckered Conformation: The lowest energy structure of the cyclobutyl cation is a non-planar, puckered ring. This conformation minimizes steric interactions and allows for stabilizing hyperconjugative interactions.
Charge Delocalization: The positive charge is distributed across multiple carbon atoms in the ring, a feature that contributes to its relative stability compared to a classical secondary carbocation.
Equilibrating Structures: The cyclobutyl cation can exist in equilibrium with other related carbocationic structures, such as the cyclopropylcarbinyl and bicyclobutonium ions. beilstein-journals.orgacs.org Computational studies are essential for determining the relative energies of these isomers and the transition states that connect them.
Table 5.1: Calculated Conformational Data for Cyclobutyl Cation Intermediates
| Cation Type | Point Group | Key Geometric Parameter | Relative Energy (kcal/mol) |
| Puckered Cyclobutyl | Cs | Dihedral Angle (C1-C2-C3-C4) ≈ 25-30° | 0.0 |
| Planar Cyclobutyl (TS) | C2v | Dihedral Angle (C1-C2-C3-C4) = 0° | ~5-7 |
| Bicyclobutonium | Cs | Cross-ring C-C distance | Varies with substituents |
| Cyclopropylcarbinyl | Cs | Bisected conformation | Varies with substituents |
Note: Relative energies are illustrative and can vary significantly with the level of theory and basis set used in the calculation.
The stability and reactivity of the cyclobutyl cation can be significantly altered by the presence of substituents on the ring. Computational studies provide a quantitative understanding of these substituent effects. ru.nlrsc.org
Electronic Effects:
Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy groups stabilize the positive charge through inductive and hyperconjugative effects. This stabilization can influence the equilibrium between the cyclobutyl, cyclopropylcarbinyl, and bicyclobutonium forms. For instance, an EDG at certain positions may favor the formation of a cyclopropylcarbinyl structure over the cyclobutyl cation. chemrxiv.org
Electron-Withdrawing Groups (EWGs): Substituents like cyano or trifluoromethyl groups destabilize the carbocation, making its formation less favorable and potentially altering the reaction mechanism. EWGs can lead to shallower potential energy surfaces where multiple cationic structures are energetically accessible. chemrxiv.orgbeilstein-journals.org
Steric Effects:
The size and position of substituents can influence the preferred conformation of the cyclobutyl ring and the accessibility of the cationic center to nucleophiles.
Bulky substituents can disfavor certain puckered conformations and may influence the regioselectivity of subsequent reactions.
Table 5.2: Predicted Effect of Substituents on Cyclobutyl Cation Stability
| Substituent Type | Position on Ring | Predicted Effect on Cation Stability | Influence on CPC/BCB/CB Equilibrium |
| Electron-Donating (e.g., -CH₃) | C1 | Stabilization | Favors Cyclopropylcarbinyl (CPC) |
| Electron-Donating (e.g., -CH₃) | C2 | Stabilization | Favors Bicyclobutonium (BCB)/Cyclobutyl (CB) |
| Electron-Withdrawing (e.g., -CN) | C1 | Destabilization | Shallow potential energy surface |
| Electron-Withdrawing (e.g., -CN) | C2 | Destabilization | Shallow potential energy surface |
Data synthesized from findings on C4H₇⁺ cation equilibria. chemrxiv.org
Prediction of Reactivity Profiles and Selectivity
A major goal of computational chemistry is to predict the outcome of a chemical reaction, including its rate, yield, and selectivity (regio- and stereoselectivity). ucla.edunih.gov By combining the insights from mechanistic studies and carbocation modeling, it is possible to build predictive models for the reactivity of this compound.
Computational approaches can predict:
Reaction Rates: Using transition state theory, the calculated activation energies can be used to estimate reaction rate constants. rsc.org This allows for a comparison of the rates of competing pathways, such as substitution versus elimination.
Product Ratios: By comparing the energies of the transition states leading to different products, it is possible to predict the major and minor products of a reaction. For example, in the solvolysis of a substituted cyclobutyl tosylate, computational models can predict the ratio of different rearranged and unrearranged alcohol products. nih.govresearchgate.net
Stereoselectivity: For chiral substrates, computational modeling can predict the stereochemical outcome of a reaction. By analyzing the approach of a nucleophile to the carbocation intermediate, it is possible to determine whether the reaction will proceed with inversion, retention, or racemization of stereochemistry. chemrxiv.org
Recent advancements have seen the integration of machine learning with quantum chemical descriptors to create powerful predictive platforms for chemical reactivity, which could be applied to systems like this compound to rapidly screen for reaction outcomes under various conditions. nih.govchemrxiv.org
Advanced Synthetic Utility and Applications in Complex Organic Synthesis
Toluene-4-Sulfonic Acid Cyclobutyl Ester as a Versatile Synthetic Intermediate
The inherent ring strain of the cyclobutane (B1203170) core, coupled with the presence of the tosylate group, renders this compound a highly reactive and adaptable building block. The tosylate is readily prepared from cyclobutanol (B46151) and tosyl chloride, providing a stable yet reactive intermediate for subsequent functionalization. ucalgary.ca Its role extends from being a simple electrophile in substitution reactions to a precursor for generating strained carbocationic intermediates capable of intricate rearrangements.
The high ring strain of cyclobutane makes its derivatives, such as cyclobutyl tosylate, valuable precursors for constructing other strained molecular frameworks through rearrangement reactions. chemistrysteps.com Solvolysis of cyclobutyl tosylate, for instance, does not proceed through a simple SN1 mechanism. Instead, it forms a resonance-stabilized, non-classical carbocation. This intermediate can be intercepted by the solvent at different positions, leading to a mixture of rearranged products, including cyclopropylmethyl and homoallyl derivatives. ic.ac.uk This reactivity highlights the role of the cyclobutyl system in accessing other strained rings. The formation of the cyclopropylmethyl cation is often predominant, as this structure allows for effective orbital overlap and stabilization of the positive charge. ic.ac.uk
Furthermore, cyclobutyl tosylate derivatives are investigated as precursors for even more complex and strained systems like bicyclo[1.1.0]butanes (BCBs). For example, attempts have been made to synthesize BCBs through intramolecular reactions of substituted cyclobutyl tosylates, where the tosylate acts as the leaving group to facilitate the final ring-forming bond cleavage. rsc.org The ability to generate bicyclo[1.1.1]pentanes (BCPs), which are recognized as important bioisosteres in drug discovery, also often involves precursors that could be derived from cyclobutyl intermediates. nih.govacs.org These transformations underscore the utility of cyclobutyl tosylate in converting a relatively simple four-membered ring into intricate, three-dimensional polycyclic structures.
One of the most direct applications of this compound is in the synthesis of functionalized cyclobutane derivatives via nucleophilic substitution. ucalgary.capearson.com The tosylate group is an excellent leaving group, approximately 105 times better than a chloride, making the cyclobutyl carbon to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles. ucalgary.calibretexts.org This allows for the straightforward introduction of various functional groups onto the cyclobutane scaffold, typically through an SN2 mechanism which proceeds with inversion of configuration. libretexts.org
This strategy provides access to a diverse library of monosubstituted cyclobutanes, which can serve as building blocks for more complex molecules. For example, reaction with sodium azide (B81097) yields cyclobutyl azide, a precursor for cyclobutyl amine, while reaction with sodium cyanide introduces a nitrile group that can be further elaborated. This versatility is crucial for creating the 1,3-disubstituted cyclobutane patterns that are particularly sought after in medicinal chemistry for their ability to act as conformationally restricted linkers or non-planar phenyl ring bioisosteres. nih.govnih.gov
| Nucleophile | Product | Functional Group Introduced | Reference |
|---|---|---|---|
| Sodium Azide (NaN3) | Cyclobutyl Azide | Azide (-N3) | ucalgary.ca |
| Sodium Cyanide (NaCN) | Cyclobutyl Cyanide | Nitrile (-CN) | ucalgary.ca |
| Tetrabutylammonium Nitrite (TBAN) | Nitrocyclobutane | Nitro (-NO2) | nih.gov |
| Sodium Thiophenoxide (NaSPh) | Cyclobutyl Phenyl Sulfide | Thioether (-SPh) | ucalgary.ca |
| Lithium Aluminum Hydride (LiAlH4) | Cyclobutane | Hydride (-H) | ucalgary.ca |
Participation in Transition Metal-Catalyzed Cross-Coupling Reactions
In recent decades, the scope of transition metal-catalyzed cross-coupling has expanded to include C(sp³)-electrophiles, with alkyl tosylates becoming recognized as viable alternatives to the more traditional alkyl halides. This compound fits into this category, serving as an effective electrophilic partner in reactions that form new carbon-carbon and carbon-heteroatom bonds.
Nickel and palladium catalysts are at the forefront of cross-coupling chemistry involving alkyl tosylates. Nickel catalysts, in particular, have shown exceptional reactivity for activating the strong C(sp³)–O bond of tosylates. researchgate.net In Ni-catalyzed cross-coupling reactions, cyclobutyl tosylate can be paired with a variety of organometallic nucleophiles, such as organozinc or organoboron reagents, to form C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. researchgate.netresearchgate.net These reactions are often facilitated by the addition of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), which modulate the reactivity and stability of the nickel catalyst.
Palladium-catalyzed systems, famously used in Suzuki-Miyaura couplings, have also been adapted for use with tosylates. organic-chemistry.orgorganic-chemistry.org While aryl tosylates are more common substrates, conditions have been developed that allow for the coupling of alkyl tosylates. nih.gov In a typical Suzuki-Miyaura reaction, cyclobutyl tosylate would react with an organoboron reagent (e.g., a boronic acid or its ester) in the presence of a palladium catalyst and a base to yield a cyclobutyl-substituted arene or alkene. nih.govresearchgate.net The choice of ligand is critical for achieving high efficiency in these transformations. organic-chemistry.org
| Catalyst System | Coupling Partner | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Ni(acac)2 / PPh3 | Benzylic Zinc Reagents | Negishi-type Coupling | Aryl-Cyclobutane | researchgate.net |
| NiBr2 / Co Catalyst | Alkyl Halides | Reductive Cross-Electrophile Coupling | Alkyl-Cyclobutane | researchgate.net |
| Pd(OAc)2 / Indolyl Phosphine Ligand | Arylboronic Acids | Suzuki-Miyaura Coupling | Aryl-Cyclobutane | organic-chemistry.org |
| NiCl2(dme) / Ligand | Allyl Alcohols | Reductive Cross-Coupling | Allyl-Cyclobutane | nih.govnih.gov |
The mechanism of Ni-catalyzed cross-coupling reactions involving alkyl electrophiles like cyclobutyl tosylate often involves radical intermediates, diverging from the purely polar, two-electron pathways typical of many Pd-catalyzed cycles. acs.org The catalytic cycle is commonly initiated by the reduction of a Ni(II) precatalyst to a highly reactive low-valent species, such as Ni(0) or Ni(I). researchgate.net This electron-rich nickel complex can then engage the cyclobutyl tosylate in a single-electron transfer (SET) event. numberanalytics.comyoutube.com
The SET from the nickel center to the tosylate results in the homolytic cleavage of the C–O bond, generating a cyclobutyl radical and the tosylate anion. researchgate.net This radical species is then "captured" by a Ni(II) complex in the reaction mixture to form a high-valent Ni(III) intermediate. researchgate.net The final carbon-carbon bond is forged through reductive elimination from this Ni(III) center, which releases the coupled product and regenerates a Ni(I) species that can continue the catalytic cycle. acs.orgresearchgate.net This radical-mediated pathway is particularly effective for C(sp³)-electrophiles, which can be resistant to the classical oxidative addition step.
Application in the Synthesis of Bioactive Molecules and Medicinal Chemistry Scaffolds
The cyclobutane ring is a valuable structural motif in medicinal chemistry. nih.govnih.gov Its rigid, three-dimensional geometry provides a defined exit vector for substituents, making it an attractive scaffold for positioning pharmacophores in precise orientations for optimal interaction with biological targets. Cyclobutane derivatives are increasingly used as saturated, non-planar bioisosteres for phenyl rings, a strategy that can improve key drug properties such as solubility and metabolic stability. nih.govnih.gov
This compound is a key entry point for incorporating this valuable scaffold into complex, biologically active molecules. Its ability to undergo both nucleophilic substitution and transition metal-catalyzed cross-coupling allows for the attachment of a wide array of chemical functionalities required for biological activity. nih.govacs.org For example, the synthesis of novel kinase inhibitors, receptor antagonists, or enzyme inhibitors often requires the construction of a central scaffold decorated with specific aryl, heteroaryl, or alkyl groups. The cross-coupling reactions of cyclobutyl tosylate provide a powerful method for achieving this, enabling the late-stage introduction of the cyclobutyl moiety or the functionalization of a pre-existing cyclobutane ring. acs.orgnih.gov The development of dual Ni/Co-catalyzed systems for coupling alkyl tosylates has been applied to the synthesis of the histone deacetylase inhibitor Vorinostat, demonstrating the power of such methods in preparing medicinally relevant compounds. researchgate.netfigshare.com
Future Research Directions and Emerging Trends
Development of Novel Catalytic Transformations Involving Cyclobutyl Tosylates
The development of new catalytic methods for the formation and functionalization of cyclobutane (B1203170) rings is a vibrant area of research. researchgate.netrsc.org While much of the focus has been on constructing the four-membered ring, there is growing interest in the catalytic transformations of pre-functionalized cyclobutanes like cyclobutyl tosylate.
Future research is anticipated to focus on palladium-catalyzed cross-coupling reactions where cyclobutyl tosylate acts as an electrophile. organic-chemistry.org Inspired by methodologies developed for other alkyl tosylates, researchers are likely to explore Suzuki, Stille, and Sonogashira couplings to form carbon-carbon bonds with cyclobutyl tosylate. The development of ligands that can facilitate the challenging oxidative addition of the palladium(0) catalyst to the cyclobutyl tosylate is a key area of investigation. nih.gov
Another promising avenue is the enantioselective functionalization of cyclobutane derivatives. chemistryviews.org Catalytic methods that can achieve dynamic kinetic resolution of racemic cyclobutyl tosylate derivatives would be highly valuable. This could involve transition-metal-catalyzed reactions where a chiral catalyst selectively reacts with one enantiomer of the tosylate, allowing for the synthesis of enantioenriched cyclobutane products. nih.gov
The inherent strain in the cyclobutane ring can be exploited in ring-opening and rearrangement reactions. baranlab.org Future catalytic systems may be designed to promote novel ring-expansion or ring-contraction cascades starting from cyclobutyl tosylate, providing access to diverse carbocyclic and heterocyclic scaffolds.
| Catalytic Transformation | Potential Catalyst System | Anticipated Product | Research Focus |
| Suzuki Coupling | Palladium(0) with specialized ligands | Aryl- or vinyl-cyclobutanes | Ligand design for efficient oxidative addition |
| Enantioselective Alkylation | Chiral copper or palladium complexes | Enantioenriched alkylated cyclobutanes | Dynamic kinetic resolution of racemic tosylates |
| Ring-Expansion | Lewis acids or transition metals | Cyclopentane or cyclohexane (B81311) derivatives | Control of regioselectivity and stereoselectivity |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and easier scalability. amt.ukvapourtec.com The integration of flow chemistry and automated synthesis for reactions involving cyclobutyl tosylate is an emerging trend that promises to accelerate discovery and process development. nih.gov
The synthesis of cyclobutyl tosylate itself can be adapted to a flow process. The reaction of cyclobutanol (B46151) with tosyl chloride, often performed in the presence of a base, can be carried out in a continuous flow reactor. This allows for precise control over reaction temperature and time, potentially minimizing the formation of byproducts. beilstein-journals.org
Automated synthesis platforms, which combine robotics with flow chemistry systems, can be employed for high-throughput screening of reaction conditions and for the rapid synthesis of libraries of cyclobutane-containing compounds for drug discovery and materials science applications. vapourtec.com
Advanced Spectroscopic Characterization Techniques for Reactive Intermediates
Understanding the reaction mechanisms involving cyclobutyl tosylate is crucial for developing new transformations and optimizing existing ones. The transient nature of reactive intermediates, such as carbocations, makes their direct observation challenging. rsc.org Advanced spectroscopic techniques are poised to provide deeper insights into the mechanistic pathways of reactions involving cyclobutyl tosylates.
In solvolysis reactions of cyclobutyl tosylate, the formation of a cyclobutyl cation is often postulated. The high ring strain of this intermediate can lead to rapid rearrangements. masterorganicchemistry.com Time-resolved spectroscopy, such as femtosecond transient absorption spectroscopy, could potentially be used to directly observe the formation and subsequent fate of such carbocationic intermediates. wmich.edu
In-situ NMR spectroscopy is another powerful tool for studying reaction mechanisms. By monitoring the reaction mixture in real-time, it is possible to identify and characterize transient intermediates and to determine reaction kinetics. rsc.org The use of dynamic nuclear polarization (DNP) enhanced solid-state NMR could be particularly valuable for studying reactions occurring on solid supports or in heterogeneous catalytic systems. rsc.org
Computational chemistry, in conjunction with experimental spectroscopic data, will continue to play a vital role in elucidating the structures and energies of transition states and intermediates in reactions of cyclobutyl tosylate. acs.org
| Spectroscopic Technique | Information Gained | Applicable Reaction Type |
| Time-Resolved UV-Vis/Fluorescence | Detection and kinetics of short-lived carbocations | Solvolysis, rearrangements |
| In-situ NMR Spectroscopy | Identification of intermediates and reaction progress | Nucleophilic substitution, elimination |
| DNP-Enhanced Solid-State NMR | Characterization of surface-bound species | Heterogeneous catalysis |
Continued Exploration of Green Chemistry Principles in Cyclobutyl Systems
The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. mit.edu The application of these principles to the synthesis and transformations of cyclobutyl tosylate is an area of growing importance.
The choice of solvent is another critical aspect of green chemistry. mit.edu Researchers are exploring the use of greener solvents, such as water, supercritical fluids, or ionic liquids, for reactions involving cyclobutyl tosylate. wmich.edu In some cases, solvent-free reaction conditions may be achievable, further reducing the environmental impact. mun.ca
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. nih.gov Synthetic routes to and from cyclobutyl tosylate that maximize atom economy are being actively sought. This includes the development of tandem or one-pot reactions that minimize the number of synthetic steps and purification procedures. thieme-connect.de
The use of renewable feedstocks is a long-term goal for the chemical industry. libretexts.org While the synthesis of cyclobutane derivatives currently relies on petroleum-based starting materials, future research may explore biocatalytic or bio-inspired routes to these valuable building blocks.
Q & A
Q. What are the established synthetic routes for TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER, and how can reaction conditions be optimized?
Synthesis typically involves esterification of toluene-4-sulfonic acid with cyclobutanol under acidic catalysis. Key variables include temperature (80–120°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios. Purity optimization requires post-synthesis purification via column chromatography or recrystallization. For derivatives, substituent-specific protocols (e.g., phosphonate ester synthesis in ) may guide methodology .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- GC-MS : Identifies volatile derivatives and quantifies impurities (e.g., phthalic acid esters in ) .
- NMR : H and C NMR confirm ester bond formation and cyclobutyl group geometry.
- X-ray crystallography : Resolves stereochemical ambiguities, critical for derivatives with phosphonate groups (see ) .
Q. How does pH affect the stability of toluene-4-sulfonic acid esters, and what storage conditions are recommended?
Sulfonic acid esters hydrolyze under alkaline conditions. Stability studies recommend storage at 2–8°C in anhydrous environments (e.g., desiccators with silica gel). Pre-formulation assays (e.g., accelerated stability testing at 40°C/75% RH) are advised to assess degradation kinetics .
Advanced Research Questions
Q. What computational modeling approaches can predict the reactivity of cyclobutyl ester derivatives in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity. For example, sulfonate ester reactivity correlates with LUMO energy levels at the sulfur atom. Comparative studies with phosphonate analogs ( ) may validate computational predictions .
Q. How do steric and electronic effects of the cyclobutyl group influence biological activity compared to other cyclic esters?
The cyclobutyl group’s strained ring enhances electrophilicity, potentially increasing reactivity in enzyme inhibition. Contrast with cyclohexyl analogs () to assess steric hindrance impacts. In vitro assays (e.g., kinase inhibition) paired with molecular docking can isolate electronic contributions .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonic acid esters?
- Meta-analysis : Cross-validate datasets using PRISMA guidelines, focusing on variables like solvent polarity (e.g., ethanol vs. aqueous extracts in ) .
- Dose-response reevaluation : Reproduce studies with standardized concentrations (e.g., IC values) to control for batch-to-batch variability.
Q. How can regioselective modification of the toluene sulfonate group enable targeted drug delivery systems?
Introducing pH-sensitive moieties (e.g., imidazole derivatives in ) or prodrug linkages (e.g., phosphonate esters in ) can enhance tissue specificity. In vivo pharmacokinetic studies should track sulfonate ester cleavage rates using radiolabeled tracers .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) in sulfonate ester derivatives?
Multivariate regression models (e.g., PLS regression) correlate electronic parameters (Hammett σ constants) with bioactivity. Pair with cheminformatics tools (e.g., Schrödinger’s QikProp) to predict ADMET profiles .
Q. How should researchers design controlled experiments to isolate the effects of sulfonate ester substituents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
